Glycyrol
Glycyrol
Glycyrol is a member of the class of coumestans that is coumestan substituted by hydroxy groups at positions 1 and 9, a methoxy group at position 3 and a prenyl group at position 2 respectively. It has a role as a plant metabolite and an antineoplastic agent. It is a member of coumestans, a polyphenol, a delta-lactone and an aromatic ether. It is functionally related to a coumestan.
Glycyrol is a natural product found in Glycyrrhiza uralensis, Glycyrrhiza aspera, and other organisms with data available.
See also: Glycyrrhiza uralensis Root (part of).
Glycyrol is a natural product found in Glycyrrhiza uralensis, Glycyrrhiza aspera, and other organisms with data available.
See also: Glycyrrhiza uralensis Root (part of).
Brand Name:
Vulcanchem
CAS No.:
23013-84-5
VCID:
VC20815829
InChI:
InChI=1S/C21H18O6/c1-10(2)4-6-12-14(23)9-16-18(19(12)25-3)20-17(21(24)27-16)13-7-5-11(22)8-15(13)26-20/h4-5,7-9,22-23H,6H2,1-3H3
SMILES:
CC(=CCC1=C(C=C2C(=C1OC)C3=C(C4=C(O3)C=C(C=C4)O)C(=O)O2)O)C
Molecular Formula:
C21H18O6
Molecular Weight:
366.4 g/mol
Glycyrol
CAS No.: 23013-84-5
Cat. No.: VC20815829
Molecular Formula: C21H18O6
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Glycyrol is a member of the class of coumestans that is coumestan substituted by hydroxy groups at positions 1 and 9, a methoxy group at position 3 and a prenyl group at position 2 respectively. It has a role as a plant metabolite and an antineoplastic agent. It is a member of coumestans, a polyphenol, a delta-lactone and an aromatic ether. It is functionally related to a coumestan. Glycyrol is a natural product found in Glycyrrhiza uralensis, Glycyrrhiza aspera, and other organisms with data available. See also: Glycyrrhiza uralensis Root (part of). |
|---|---|
| CAS No. | 23013-84-5 |
| Molecular Formula | C21H18O6 |
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | 3,9-dihydroxy-1-methoxy-2-(3-methylbut-2-enyl)-[1]benzofuro[3,2-c]chromen-6-one |
| Standard InChI | InChI=1S/C21H18O6/c1-10(2)4-6-12-14(23)9-16-18(19(12)25-3)20-17(21(24)27-16)13-7-5-11(22)8-15(13)26-20/h4-5,7-9,22-23H,6H2,1-3H3 |
| Standard InChI Key | LWESBHWAOZORCQ-UHFFFAOYSA-N |
| SMILES | CC(=CCC1=C(C=C2C(=C1OC)C3=C(C4=C(O3)C=C(C=C4)O)C(=O)O2)O)C |
| Canonical SMILES | CC(=CCC1=C(C2=C(C=C1O)OC(=O)C3=C2OC4=C3C=CC(=C4)O)OC)C |
| Appearance | Yellow powder |
| Melting Point | 243.5 - 245 °C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator